A Technical Guide to Ethyl 2-(4-phenylphenyl)cyclopropane-1-carboxylate: Synthesis, Properties, and Applications in Modern Drug Discovery
A Technical Guide to Ethyl 2-(4-phenylphenyl)cyclopropane-1-carboxylate: Synthesis, Properties, and Applications in Modern Drug Discovery
Introduction
In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that offer unique three-dimensional structures and favorable pharmacological properties is perpetual. Among these, the cyclopropane ring stands out as a "bioisostere" for various functional groups, providing conformational rigidity and metabolic stability. This guide focuses on a specific, yet significant, member of this class: Ethyl 2-(4-phenylphenyl)cyclopropane-1-carboxylate.
Chemical Abstract Service (CAS) Number: 1052650-70-0[1][2]
This molecule, featuring a cyclopropane ring substituted with a biphenyl moiety and an ethyl ester, represents a confluence of structural motifs with proven utility in drug design. The biphenyl group is a common pharmacophore, while the cyclopropane ring introduces a unique spatial arrangement of substituents that can profoundly influence biological activity. This document serves as an in-depth technical resource for researchers, scientists, and drug development professionals, providing insights into its synthesis, characterization, and potential applications.
Synthesis and Mechanistic Insights: The Art of Cyclopropanation
The core of Ethyl 2-(4-phenylphenyl)cyclopropane-1-carboxylate lies in its cyclopropane ring. The synthesis of such structures is a well-established yet evolving field of organic chemistry. The most common and versatile methods for constructing the cyclopropane ring involve the addition of a carbene or a carbenoid to an alkene.[3]
A prevalent strategy for synthesizing 2-arylcyclopropane carboxylates involves the reaction of a styrene derivative with a diazoacetate, often catalyzed by a transition metal.[4][5] In the case of our target molecule, the precursor would be 4-vinylbiphenyl, which reacts with ethyl diazoacetate in the presence of a catalyst.
General Reaction Scheme:
Caption: General reaction for the synthesis of Ethyl 2-(4-phenylphenyl)cyclopropane-1-carboxylate.
The mechanism of these metal-catalyzed cyclopropanations is a subject of extensive study. Generally, the diazo compound coordinates with the metal catalyst to form a metal carbene intermediate. This electrophilic carbene then reacts with the nucleophilic alkene in a concerted or stepwise fashion to yield the cyclopropane product. The choice of catalyst and ligands can significantly influence the stereoselectivity of the reaction, leading to either cis or trans isomers. For 2-arylcyclopropane-1-carboxylates, the trans isomer is often the thermodynamically more stable and, therefore, the major product.[5]
Physicochemical Properties and Characterization
A thorough understanding of a compound's physicochemical properties is paramount for its application in research and development. Below is a summary of the key properties of Ethyl 2-(4-phenylphenyl)cyclopropane-1-carboxylate.
| Property | Value | Source |
| CAS Number | 1052650-70-0 | [1][2] |
| Molecular Formula | C18H18O2 | [2] |
| Molecular Weight | 266.33 g/mol | [2] |
Characterization of the final product relies on a suite of spectroscopic techniques:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are crucial for confirming the structure. The protons on the cyclopropane ring exhibit characteristic chemical shifts and coupling constants that provide information about their relative stereochemistry (cis or trans).
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Mass Spectrometry (MS): This technique confirms the molecular weight of the compound.
Applications in Drug Discovery and Development
The incorporation of the cyclopropane motif in drug candidates can offer several advantages, including enhanced metabolic stability and improved binding affinity due to its rigid structure.[6] The biphenyl moiety is also a well-known pharmacophore present in numerous approved drugs, often interacting with hydrophobic pockets in target proteins.
While specific biological activity data for Ethyl 2-(4-phenylphenyl)cyclopropane-1-carboxylate is not extensively published in the provided search results, its structural components are found in molecules with a range of therapeutic applications. For instance, cyclopropane carboxylic acid derivatives have been investigated as inhibitors of leukotriene C4 synthase, an enzyme involved in inflammatory pathways, making them relevant for respiratory diseases.[7] Furthermore, the related compound, ethyl-(4-phenylphenyl)acetate, has been explored for its anti-arthritic potential.[8][9]
The unique three-dimensional arrangement of the biphenyl and ester groups around the rigid cyclopropane core makes this scaffold an attractive starting point for the synthesis of compound libraries for screening against various biological targets.
Experimental Protocols
The following is a generalized, representative protocol for the synthesis of a 2-aryl-cyclopropane-1-carboxylate, which can be adapted for the synthesis of Ethyl 2-(4-phenylphenyl)cyclopropane-1-carboxylate. This protocol is based on the common method of metal-catalyzed decomposition of ethyl diazoacetate in the presence of a styrene derivative.[4][5]
Materials:
-
4-Vinylbiphenyl (or other styrene derivative)
-
Ethyl diazoacetate (handle with extreme care, potentially explosive)
-
Anhydrous copper(II) sulfate or other suitable catalyst
-
Anhydrous solvent (e.g., dichloromethane, toluene)
-
Standard laboratory glassware for inert atmosphere reactions
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Magnetic stirrer and heating mantle
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Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: A dry, round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon) is charged with the styrene derivative and a catalytic amount of anhydrous copper(II) sulfate in an appropriate anhydrous solvent.
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Addition of Diazoacetate: The reaction mixture is heated to a gentle reflux. A solution of ethyl diazoacetate in the same solvent is then added dropwise from the dropping funnel over a period of several hours. Caution: The addition rate must be carefully controlled to manage the evolution of nitrogen gas and the exothermic nature of the reaction.
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Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to observe the consumption of the starting materials and the formation of the product.
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Workup: Once the reaction is complete, the mixture is cooled to room temperature. The catalyst is removed by filtration. The filtrate is then washed with a saturated aqueous solution of sodium bicarbonate and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure using a rotary evaporator.
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Purification: The crude product is purified by column chromatography on silica gel, eluting with a mixture of hexane and ethyl acetate to afford the pure ethyl 2-aryl-cyclopropane-1-carboxylate.
Workflow Diagram:
Caption: A typical workflow for the synthesis and purification of ethyl 2-aryl-cyclopropane-1-carboxylates.
Conclusion
Ethyl 2-(4-phenylphenyl)cyclopropane-1-carboxylate is a molecule of significant interest due to its unique structural features that are highly desirable in medicinal chemistry. Its synthesis, primarily through well-established cyclopropanation methodologies, allows for the creation of a rigid scaffold with a defined three-dimensional arrangement of its biphenyl and ester functionalities. While direct biological data for this specific compound is limited in the public domain, the known pharmacological relevance of its constituent parts suggests its potential as a valuable building block in the development of novel therapeutics. This guide provides a foundational understanding for researchers and drug development professionals looking to explore the potential of this and related cyclopropane-containing molecules.
References
- Ethyl 2-(4-phenylphenyl)
- Ethyl 2-(4-phenylphenyl)
-
Cyclopropanation of Alkenes. Master Organic Chemistry. [Link]
-
Synthesis of ethyl 2-phenylcyclopropane-carboxylate. PrepChem.com. [Link]
-
SYNTHESIS OF ETHYL ESTERS OF PHENYL- AND P-PHENYL SUBSTITUTED CYCLOPROPANECARBOXYLIC ACIDS AND THEIR CONVERSION. CyberLeninka. [Link]
-
Discovering Green, Aqueous Suzuki Coupling Reactions: Synthesis of Ethyl (4-Phenylphenyl)acetate, a Biaryl with Anti-Arthritic Potential. ResearchGate. [Link]
-
Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives. PMC - NIH. [Link]
- Cyclopropane carboxylic acid derivatives and pharmaceutical uses thereof.
Sources
- 1. Ethyl 2-(4-phenylphenyl)cyclopropane-1-carboxylate | 1052650-70-0 [chemicalbook.com]
- 2. Ethyl 2-(4-phenylphenyl)cyclopropane-1-carboxylate CAS#: 1052650-70-0 [m.chemicalbook.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. prepchem.com [prepchem.com]
- 5. cyberleninka.ru [cyberleninka.ru]
- 6. Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. WO2016177845A1 - Cyclopropane carboxylic acid derivatives and pharmaceutical uses thereof - Google Patents [patents.google.com]
- 8. jeolusa.com [jeolusa.com]
- 9. researchgate.net [researchgate.net]
